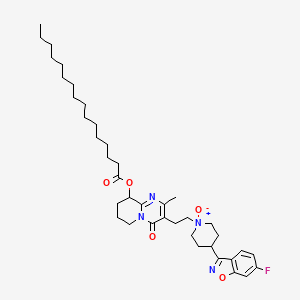
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate is a compound that combines the properties of methacrylate and dithiolane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate typically involves the esterification of 2-hydroxyethyl methacrylate with 5-(1,2-dithiolan-3-yl)pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate (DBTL) and under an inert atmosphere to prevent oxidation . The reaction mixture is refluxed in a suitable solvent like dichloromethane for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The methacrylate group can participate in radical polymerization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are employed for polymerization reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Polymerization: Polymers with methacrylate backbones.
Scientific Research Applications
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique properties.
Drug Delivery: Incorporated into micelles for targeted drug delivery due to its biocompatibility and ability to form stable structures.
Materials Science: Utilized in the development of photo-responsive materials and coatings.
Biology and Medicine: Investigated for its potential neuroprotective effects and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate involves its ability to undergo redox reactions due to the presence of the dithiolane ring. This redox activity allows it to interact with various biological molecules and pathways, providing antioxidant effects and potentially protecting cells from oxidative stress . The methacrylate group enables the compound to participate in polymerization reactions, forming stable and functional materials .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(1,2-dithiolan-3-yl)pentanoate: Similar structure but lacks the methacrylate group.
2-(Methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a methacrylate group but has different functional groups.
2-(Methacryloyloxy)ethyl acetoacetate: Another methacrylate compound with different reactivity.
Uniqueness
2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate is unique due to the combination of the methacrylate and dithiolane groups, which provide both polymerization capability and redox activity. This dual functionality makes it particularly valuable in applications requiring both stability and reactivity .
Properties
Molecular Formula |
C14H22O4S2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C14H22O4S2/c1-11(2)14(16)18-9-8-17-13(15)6-4-3-5-12-7-10-19-20-12/h12H,1,3-10H2,2H3 |
InChI Key |
GEXPCKAXGQOVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
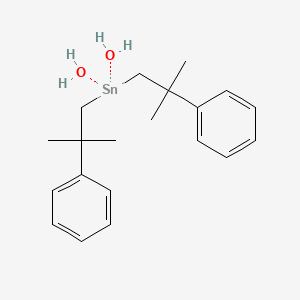
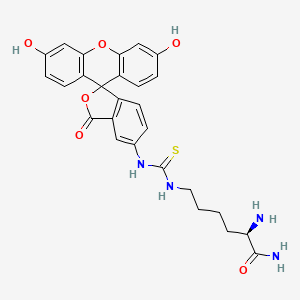
![(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
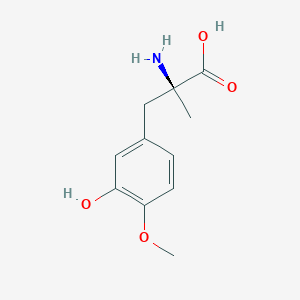
![4-[(1R)-2-(Methylamino)-1-(sulfooxy)ethyl]-1,2-benzenediol](/img/structure/B13441039.png)

![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
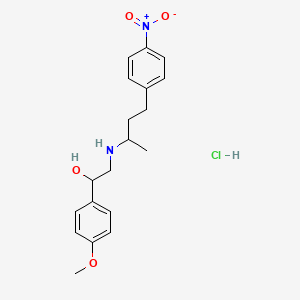

![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)
